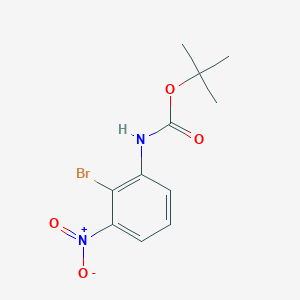

tert-Butyl (2-bromo-3-nitrophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

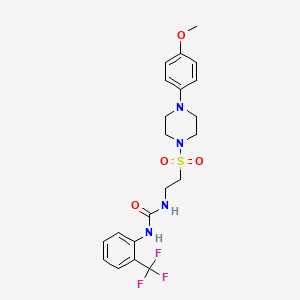

“tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is an organic compound . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid . The molecule features a tert-butyl group attached to a bromide substituent .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyl groups . These groups are introduced through a process known as tert-butylation . The compound is also used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrN2O4 . The InChI code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) .Chemical Reactions Analysis

As a derivative of carbamate, “this compound” may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 317.14 . The compound is stored at room temperature .科学的研究の応用

Nitric Oxide Formation in Biological Systems

Research has shown that tert-butyl derivatives can undergo photolysis, leading to the formation of nitric oxide in aqueous solutions. This process involves the decomposition of tert-butyl nitrone derivatives, which are known for both adverse and beneficial effects on various biological systems. The production of nitric oxide from the decomposition of these derivatives could play an important role in altering biological functions, suggesting the potential for tert-butyl derivatives in the study of nitric oxide's role in biology (Chamulitrat et al., 1993).

Synthesis of Protected Amines

The tert-butyl carbamate group is utilized in a one-pot Curtius rearrangement for the synthesis of Boc-protected amines from carboxylic acids. This method is mild and efficient, providing a versatile approach for generating protected amino acids and other derivatives, highlighting the chemical utility of tert-butyl carbamate in synthetic organic chemistry (Lebel & Leogane, 2005).

Extraction Studies

tert-Butylcalix[4]arene derivatives, including those functionalized with tert-butyl carbamate groups, have shown significant potential in the extraction of lanthanides and actinides from acidic solutions. These compounds’ extraction properties are influenced by the length of the spacer between the carbamate function and the calixarene framework, indicating their application in the separation and purification of radioactive elements (Barboso et al., 1999).

Organic Synthesis and Chemical Transformations

tert-Butyl carbamate derivatives have been developed as N-(Boc) nitrone equivalents, offering a new class of sulfones that behave as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These derivatives serve as valuable building blocks in organic synthesis, showcasing the diverse reactivity and utility of tert-butyl carbamate in facilitating complex chemical transformations (Guinchard et al., 2005).

Environmental Applications

The tert-butyl group is utilized in environmental chemistry, particularly in the synthesis of stable free radicals for the study of oxidative stress and other processes. For example, the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate demonstrates the role of tert-butyl derivatives in generating water-soluble nitroxides for environmental and biological studies (Marx & Rassat, 2002).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that it may interact with a wide range of biological targets .

Mode of Action

It’s known that carbamates typically exert their effects by interacting with their targets and inducing chemical changes .

Result of Action

Similar compounds have been used in the synthesis of bioactive molecules, suggesting that it may have significant biological effects .

特性

IUPAC Name |

tert-butyl N-(2-bromo-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYABASCFCIBINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)